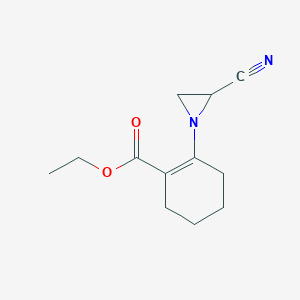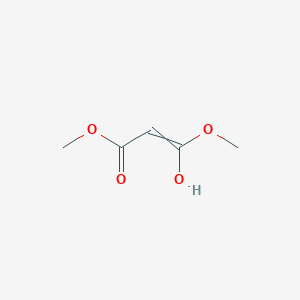![molecular formula C14H12N2O2S B14444358 N-[Hydroxy(phenyl)carbamothioyl]benzamide CAS No. 77302-59-1](/img/structure/B14444358.png)
N-[Hydroxy(phenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Hydroxy(phenyl)carbamothioyl]benzamide is an organic compound that belongs to the class of thioureas It is characterized by the presence of a benzamide group and a thiourea moiety, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Hydroxy(phenyl)carbamothioyl]benzamide typically involves the reaction of benzoyl chloride with potassium thiocyanate, followed by the addition of a substituted aniline. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[Hydroxy(phenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiourea groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzamides and thioureas
Scientific Research Applications
N-[Hydroxy(phenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biomolecules.
Medicine: Explored for its antimicrobial, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and as a stabilizer in polymer production .
Mechanism of Action
The mechanism of action of N-[Hydroxy(phenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The benzamide group can interact with aromatic residues in proteins, influencing their stability and activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Hydroxy-5-methylphenyl)carbamothioyl]benzamide
- N-[(4-Hydroxyphenyl)carbamothioyl]benzamide
- N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl]benzamide
Uniqueness
N-[Hydroxy(phenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different binding affinities and selectivities for molecular targets, making it valuable for specific applications .
Properties
CAS No. |
77302-59-1 |
|---|---|
Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
N-[hydroxy(phenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H12N2O2S/c17-13(11-7-3-1-4-8-11)15-14(19)16(18)12-9-5-2-6-10-12/h1-10,18H,(H,15,17,19) |
InChI Key |
ZRVVSPXJULLIMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)N(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
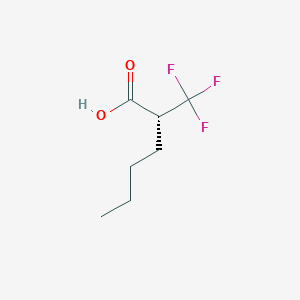

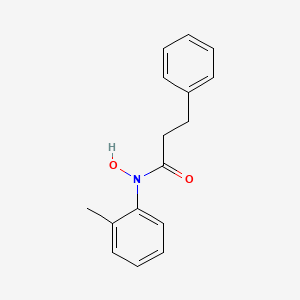
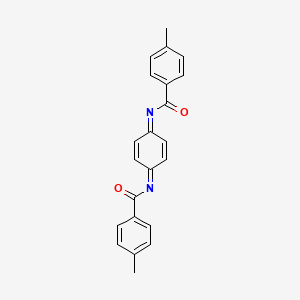
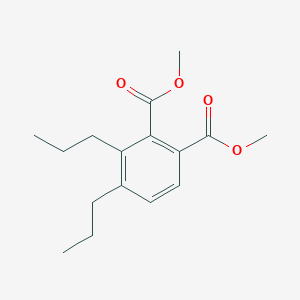
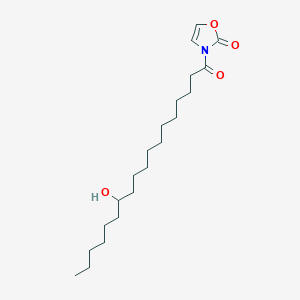

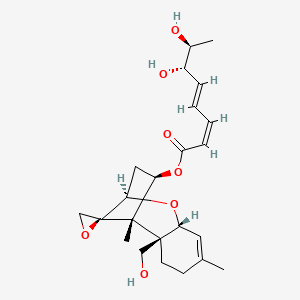
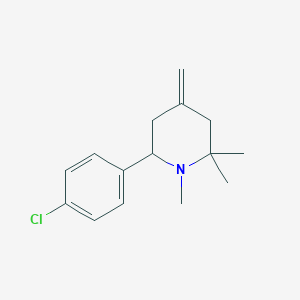
![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)
